(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl group and a benzo[d][1,4]dioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid typically involves multiple steps. One common approach is to start with the fluorenylmethoxycarbonyl (Fmoc) protection of an amino acid, followed by coupling with a benzo[d][1,4]dioxepin derivative. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group or the benzo[d][1,4]dioxepin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can form stable interactions with proteins, while the benzo[d][1,4]dioxepin moiety may interact with other biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dihydro-1H-indol-7-yl)propanoic acid
Uniqueness
Compared to similar compounds, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid stands out due to the presence of the benzo[d][1,4]dioxepin moiety. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25NO6 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H25NO6/c29-26(30)23(14-17-10-11-24-25(15-17)33-13-5-12-32-24)28-27(31)34-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-11,15,22-23H,5,12-14,16H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
InChI Key |
WXJNJVQWAQSHJH-QHCPKHFHSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1 |
Origin of Product |
United States |
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